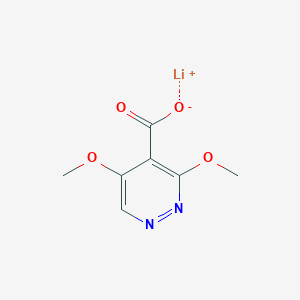

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate

Description

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a lithium-coordinated heterocyclic compound featuring a pyridazine core substituted with methoxy groups at the 3- and 5-positions and a carboxylate group at the 4-position. Its structure combines a lithium cation with an organic anion, making it relevant for applications in lithium-ion battery electrolytes, ion-selective materials, or as a precursor in organometallic synthesis.

Properties

IUPAC Name |

lithium;3,5-dimethoxypyridazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.Li/c1-12-4-3-8-9-6(13-2)5(4)7(10)11;/h3H,1-2H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHVIAHKKSQJAG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CN=NC(=C1C(=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7LiN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate typically involves the reaction of 3,5-dimethoxypyridazine-4-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent, such as methanol or ethanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s high purity.

Chemical Reactions Analysis

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Lithium compounds have long been utilized in the treatment of mood disorders, particularly bipolar disorder. The specific application of lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate in pharmaceuticals may involve:

- Mood Stabilization : Lithium salts are known for their efficacy in stabilizing mood and reducing the frequency of manic episodes.

- Neuroprotective Effects : Research indicates that lithium may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study: Lithium's Role in Neuroprotection

A study demonstrated that lithium can enhance neurogenesis and protect neurons from apoptosis. The mechanisms involve modulation of signaling pathways such as the Wnt/β-catenin pathway, which is crucial for neuronal survival and differentiation .

Energy Storage Applications

This compound can play a significant role in the development of advanced energy storage systems, particularly lithium-ion batteries (LIBs). Its applications include:

- Electrode Material : The compound can be used as an electrode material due to its ability to intercalate lithium ions, enhancing the battery's capacity and efficiency.

- Electrolyte Additive : It may serve as an additive to improve the electrochemical stability and conductivity of battery electrolytes.

Table 1: Comparison of Lithium Compounds in Battery Applications

| Compound | Application Type | Benefits |

|---|---|---|

| This compound | Electrode Material | High capacity and stability |

| Lithium cobalt oxide | Cathode Material | Good conductivity |

| Lithium iron phosphate | Cathode Material | Thermal stability |

Photocatalytic Applications

The photocatalytic properties of this compound are being explored for environmental applications:

- Degradation of Pollutants : The compound can be used to catalyze the degradation of organic pollutants under light irradiation.

- Hydrogen Production : It has potential applications in photocatalytic water splitting for hydrogen production.

Case Study: Photocatalytic Degradation

Research indicates that compounds similar to this compound can effectively degrade dyes in wastewater under UV light exposure. The degradation efficiency was significantly higher compared to conventional catalysts .

Mechanism of Action

The mechanism of action of Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate involves its interaction with molecular targets and pathways within cells. The lithium ion can modulate neurotransmitter activity, affecting the balance between excitatory and inhibitory signals in the brain. This modulation can lead to changes in cellular processes and gene expression, contributing to its therapeutic effects. The compound’s specific interactions with molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Pyridazine and Pyrazole Derivatives

The closest structural analogs are pyridazine and pyrazole derivatives with substituted aromatic rings and coordinating groups. For example:

- 3,5-Dimethoxypyridazine-4-carboxylic acid derivatives (without lithium coordination): These lack the lithium ion but share the same heterocyclic backbone. The absence of lithium reduces ionic conductivity but may improve organic-phase solubility.

- Pyrazole carboximidamides (e.g., compounds from Molecules 2014 ): While structurally distinct (pyrazole vs. pyridazine core), these compounds highlight the role of substituents like methoxy, chloro, or nitro groups in modulating electronic properties and binding affinity. For instance, electron-withdrawing groups (e.g., nitro in compound 9) reduce basicity, whereas methoxy groups (compound 8) enhance solubility, paralleling trends in the target compound.

Functional Analogs: Lithium-Coordinated Materials

- Organosilane-grafted lithium ion sieve polymer composites (Table 3, European Patent Application 2023): These materials exhibit lithium uptake capacities of 12–15 mg/g and elution efficiencies >90% over two cycles. While the target compound’s lithium adsorption performance is undocumented, its carboxylate group may offer comparable chelation sites for lithium ions in brine solutions, albeit with trade-offs in selectivity and recyclability.

Key Comparative Parameters

Research Findings and Limitations

- Electronic Effects : The 3,5-dimethoxy groups in the target compound likely donate electron density to the pyridazine ring, stabilizing the carboxylate anion and enhancing lithium-ion dissociation—a critical factor for battery electrolytes. This contrasts with nitro-substituted pyrazoles, where electron withdrawal reduces ligand basicity.

- Performance Gaps: Compared to industrial organosilane composites, the target compound’s lack of documented adsorption/desorption cycles limits its viability for large-scale lithium recovery. Its solubility may also hinder solid-phase applications.

Biological Activity

Lithium(1+) ion 3,5-dimethoxypyridazine-4-carboxylate is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring with methoxy groups at positions 3 and 5, and a carboxylate group at position 4. This structure may influence its interaction with biological targets.

The biological activity of lithium salts, including lithium(1+) ion compounds, is often attributed to their ability to modulate neurotransmitter systems and influence cellular signaling pathways. Key mechanisms include:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium is known to inhibit GSK-3, an enzyme involved in various signaling pathways related to cell survival and proliferation.

- Modulation of Neurotransmitter Release : Lithium can affect the release of neurotransmitters such as serotonin and norepinephrine, which are crucial in mood regulation.

- Neuroprotective Effects : Some studies suggest lithium compounds may offer neuroprotection by reducing oxidative stress and promoting neuronal survival.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Cell Line/Model | Effect Observed | IC50 (μM) | Mechanism |

|---|---|---|---|---|

| HeLa Cells | Cytotoxicity | 10.46 ± 0.82 | DNA intercalation | |

| MRC-5 Cells | Selectivity | - | - | |

| Neuronal Model | Neuroprotection | - | GSK-3 inhibition |

Case Studies

-

Cytotoxicity in Cancer Models :

A study evaluated the cytotoxic effects of this compound on HeLa cells, reporting an IC50 value of approximately 10.46 μM. The mechanism was linked to the compound's ability to intercalate DNA, suggesting potential as an anticancer agent . -

Neuroprotective Properties :

Research indicates that lithium compounds can protect neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through GSK-3 inhibition and modulation of Bcl-2 family proteins . -

Selectivity in Non-Cancerous Cells :

In studies involving MRC-5 cells (a human lung fibroblast cell line), this compound exhibited selective toxicity compared to conventional chemotherapeutics like cisplatin, highlighting its potential for targeted therapy with reduced side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.